Ethyl 2-(aminomethyl)isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(aminomethyl)isonicotinate, also known as Ethyl 2-Aminoisonicotinate or 2-AMINO-ISONICOTINIC ACID ETHYL ESTER, is a chemical compound with the molecular formula C8H10N2O2 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(aminomethyl)isonicotinate is represented by the InChI code1S/C9H12N2O2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6,10H2,1H3
. This compound has a molecular weight of 166.18 . Physical And Chemical Properties Analysis
Ethyl 2-(aminomethyl)isonicotinate is a solid substance . It has a molecular weight of 216.67 and a molecular formula of C9H13ClN2O2 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Enzymatic Synthesis and Tuberculosis Treatment
Ethyl 2-(aminomethyl)isonicotinate has been utilized in enzymatic synthesis processes. For instance, Yadav, Joshi, and Lathi (2005) demonstrated its use in the production of isoniazid, a significant agent in treating tuberculosis. This synthesis involved the reaction of ethyl isonicotinate with hydrazine hydrate, catalyzed by immobilized lipases in a non-aqueous medium (Yadav, Joshi, & Lathi, 2005).
Novel Heterocyclic Systems Synthesis
Trofimov et al. (2012) explored the reactivity of ethyl isonicotinate with tertiary cyanoacetylenic alcohols. This tandem cyclization process yielded novel polycondensed heterocyclic systems, demonstrating the compound's utility in creating complex chemical structures under mild conditions (Trofimov et al., 2012).
Electrical Conductivity and Luminescence Studies
Hassanein et al. (2015) investigated the coordination polymers formed from the reaction of CuI with ethyl isonicotinate. These polymers exhibited significant electrical conductivity and strong luminescence, revealing potential applications in electronic and photonic devices (Hassanein et al., 2015).
Synthesis of Hydroxy Lamine Derivatives
Markova et al. (1970) synthesized Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, a derivative of ethyl 2-(aminomethyl)isonicotinate. This synthesis led to new heterocyclic compounds, highlighting the compound's role in creating diverse chemical structures (Markova et al., 1970).
Metal Complex Formation
Goher and Drátovský (1976) studied the formation of complexes between ethyl isonicotinate and cuprous halides. These complexes showed intense absorption in the visible region due to metal-to-ligand charge transfer, suggesting applications in materials science and optical technologies (Goher & Drátovský, 1976).
Anodic Fluorination
Konno, Shimojo, and Fuchigami (1998) conducted anodic fluorinations of ethyl isonicotinate, leading to the production of fluorinated derivatives. This process demonstrates its potential use in the synthesis of fluorine-containing organic compounds (Konno, Shimojo, & Fuchigami, 1998).
Safety And Hazards
Ethyl 2-(aminomethyl)isonicotinate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection . If inhaled, it is recommended to move the victim to fresh air and keep at rest in a position comfortable for breathing .
properties
IUPAC Name |
ethyl 2-(aminomethyl)pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIRVEMYVCNPQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(aminomethyl)isonicotinate |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.